molecular formula C10H9NO3 B12938035 6-Hydroxy-1H-indol-5-YL acetate CAS No. 113370-02-8

6-Hydroxy-1H-indol-5-YL acetate

Cat. No.: B12938035
CAS No.: 113370-02-8
M. Wt: 191.18 g/mol
InChI Key: FSYSJTXGNHBKHU-UHFFFAOYSA-N
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Description

6-Hydroxy-1H-indol-5-YL acetate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 6-Hydroxy-1H-indol-5-YL acetate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole ring . For example, methanesulfonic acid (MsOH) under reflux in methanol (MeOH) can be used to achieve good yields .

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale Fischer indole synthesis with optimized catalysts and reaction conditions to ensure high yield and purity. The use of arylhydrazones and acid-catalyzed exchange with enolizable ketones is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1H-indol-5-YL acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

6-Hydroxy-1H-indol-5-YL acetate has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and microbial infections.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1H-indol-5-YL acetate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. detailed studies on its exact mechanism are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-1H-indol-5-YL acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives. Its acetate group, in particular, may influence its solubility and interaction with biological targets .

Properties

IUPAC Name

(6-hydroxy-1H-indol-5-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6(12)14-10-4-7-2-3-11-8(7)5-9(10)13/h2-5,11,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYSJTXGNHBKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)C=CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308183
Record name 1H-Indole-5,6-diol, 5-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113370-02-8
Record name 1H-Indole-5,6-diol, 5-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113370-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-5,6-diol, 5-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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